REACTION_CXSMILES
|
CS(O)(=O)=O.[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[CH3:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]1O>>[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([O:14][CH:19]1[CH2:20][CH2:21][CH2:22][CH2:23][CH:18]1[CH3:17])=[O:13]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the excess 2-methylcyclohexanol was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in methylene chloride (800 ml)
|
Type
|
WASH
|
Details
|
washed with water (300 ml), 5% sodium bicarbonate solution (300 ml), water (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)OC2C(CCCC2)C)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |